molecular formula C30H27N3O6 B11116692 ethyl 3-(4-{[(2Z)-2-(acetylamino)-3-phenylprop-2-enoyl]amino}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

ethyl 3-(4-{[(2Z)-2-(acetylamino)-3-phenylprop-2-enoyl]amino}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B11116692
M. Wt: 525.6 g/mol
InChI Key: DQYKTOCQVPMCRF-UQQQWYQISA-N
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Description

ETHYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-{4-[(2Z)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDO]PHENYL}PROPANOATE is a complex organic compound with a unique structure that includes an isoindole moiety and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-{4-[(2Z)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDO]PHENYL}PROPANOATE typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-{4-[(2Z)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDO]PHENYL}PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

ETHYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-{4-[(2Z)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDO]PHENYL}PROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-{4-[(2Z)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDO]PHENYL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-{4-[(2Z)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDO]PHENYL}PROPANOATE include:

Uniqueness

The uniqueness of ETHYL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-{4-[(2Z)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDO]PHENYL}PROPANOATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H27N3O6

Molecular Weight

525.6 g/mol

IUPAC Name

ethyl 3-[4-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C30H27N3O6/c1-3-39-30(38)26(33-28(36)23-11-7-8-12-24(23)29(33)37)18-21-13-15-22(16-14-21)32-27(35)25(31-19(2)34)17-20-9-5-4-6-10-20/h4-17,26H,3,18H2,1-2H3,(H,31,34)(H,32,35)/b25-17-

InChI Key

DQYKTOCQVPMCRF-UQQQWYQISA-N

Isomeric SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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